1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione
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Overview
Description
1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine-2,4-dione core linked to a piperidine ring and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, followed by the formation of the pyrimidine-2,4-dione core via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione: shares structural similarities with other pyrazole and piperidine derivatives.
N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl]: Another compound with a pyrazole core, known for its biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-18-8-11-25(21(29)23-18)12-9-19(28)26-10-4-7-16(14-26)20-17(13-22-24-20)15-5-2-1-3-6-15/h1-3,5-6,8,11,13,16H,4,7,9-10,12,14H2,(H,22,24)(H,23,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYHNCIURLLDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)C3=C(C=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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